4-(2,2-Difluorocyclopropoxy)aniline
Description
4-(2,2-Difluorocyclopropoxy)aniline is a fluorinated aniline derivative characterized by a 2,2-difluorocyclopropoxy substituent attached to the para position of the aniline ring. This compound is marketed as a synthetic building block for pharmaceutical and agrochemical research, with a molecular formula of C₉H₁₀F₂NO and a molecular weight of 201.18 g/mol . The difluorocyclopropoxy group introduces both steric strain (due to the cyclopropane ring) and electronic effects (via fluorine atoms), which can enhance metabolic stability and influence binding affinity in bioactive molecules.
Properties
IUPAC Name |
4-(2,2-difluorocyclopropyl)oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)5-8(9)13-7-3-1-6(12)2-4-7/h1-4,8H,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCTYIDSOQHYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the Michael addition of ester and amide enolates to 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate, followed by an Et3B-initiated radical cyclization . This method ensures the formation of the difluorocyclopropyl group with high selectivity.
Industrial Production Methods
Industrial production of 4-(2,2-Difluorocyclopropoxy)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluorocyclopropoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and various fluorinated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,2-Difluorocyclopropoxy)aniline has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluorocyclopropoxy)aniline involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(2,2-Difluorocyclopropoxy)aniline with structurally related compounds from the provided evidence:
Key Observations:
- Steric and Electronic Effects: The difluorocyclopropoxy group in the target compound introduces greater steric hindrance and electron-withdrawing effects compared to simpler substituents like isopropoxy or aminoethoxy .
- Metabolic Stability: Fluorine atoms in the cyclopropane ring may reduce oxidative metabolism, making the compound more stable than non-fluorinated analogues .
- Bioactivity: Compounds like 4-[4-(2-aminoethoxy)benzyl]aniline exhibit bioactivity linked to their hydrogen-bonding capabilities , whereas the target compound’s rigid structure may favor selective receptor interactions.
Commercial and Research Relevance
- The target compound is priced at €529.00/50 mg, reflecting its specialized role in high-value research . In contrast, simpler analogues like (R)-3-(4-Fluorophenyl)-β-alaninol are less expensive (¥13,000/1g) due to lower synthetic complexity .
- Fluorinated anilines are prevalent in drug discovery (e.g., kinase inhibitors) and agrochemicals (e.g., herbicides), with substituent choice dictating target specificity .
Biological Activity
4-(2,2-Difluorocyclopropoxy)aniline is an organic compound notable for its unique structural features, which include a difluorocyclopropyl group attached to an aniline moiety. This structure imparts distinct chemical properties that make the compound a subject of interest in various scientific fields, particularly in biological and medicinal chemistry.
The biological activity of 4-(2,2-Difluorocyclopropoxy)aniline is primarily attributed to its interaction with specific molecular targets. The difluorocyclopropyl group enhances the compound’s binding affinity to certain enzymes or receptors, which can modulate their activity. This modulation can lead to various biological effects, including:
- Inhibition or activation of specific biochemical pathways.
- Potential therapeutic applications in drug discovery due to its ability to interact with biological targets.
Pharmacological Profiles
Research indicates that compounds with similar structures often exhibit significant pharmacological activity. For instance, the presence of a cyclopropyl group has been associated with improved potency and selectivity in drug candidates targeting various diseases, including cancer and neurodegenerative disorders .
Case Studies
- Antitumor Activity : In studies exploring the potential antitumor effects of anilines, derivatives similar to 4-(2,2-Difluorocyclopropoxy)aniline demonstrated selective cytotoxicity against cancer cell lines. These studies suggest that the compound may inhibit key signaling pathways involved in tumor growth .
- Alzheimer's Disease Research : Compounds related to 4-(2,2-Difluorocyclopropoxy)aniline have been investigated as β-secretase (BACE1) inhibitors for Alzheimer's disease treatment. These studies show that modifications in the aniline structure can enhance potency and reduce metabolic liabilities, indicating a promising avenue for further research .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(2,2-Difluorocyclopropoxy)aniline | Difluorocyclopropyl group + aniline | Potential antitumor agent; interacts with enzymes |
| 4-(2,2-Difluorocyclopropyl)aniline | Similar structure without oxygen | Moderate activity in enzyme inhibition |
| 2-Fluoroaniline | Single fluorine atom on aniline ring | Lower potency compared to difluorinated analogs |
Unique Properties
The unique combination of the difluorocyclopropyl group and the aniline moiety in 4-(2,2-Difluorocyclopropoxy)aniline contributes to its distinct biological profile compared to closely related compounds. This uniqueness allows it to engage more effectively with specific biological targets.
Chemical Synthesis
4-(2,2-Difluorocyclopropoxy)aniline serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions makes it useful for developing complex organic molecules and pharmaceuticals.
Therapeutic Potential
The compound's interactions with biological systems suggest potential applications in:
- Drug Development : As a lead compound for designing new drugs targeting specific enzymes or pathways.
- Material Science : Its unique properties may also find applications in creating advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
